N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10(2)15-12(8-9-13-15)14-18(16,17)11-6-4-3-5-7-11/h3-10,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGZHIZBLOUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321157 | |
| Record name | N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57262052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956744-47-1 | |
| Record name | N-(2-propan-2-ylpyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr-type Pyrazole Formation
The 1-(propan-2-yl)-1H-pyrazol-5-amine intermediate is synthesized via cyclocondensation of β-keto esters with isopropylhydrazine. For instance, ethyl acetoacetate reacts with isopropylhydrazine hydrochloride in ethanol under reflux (78°C, 12 hr), yielding the pyrazole amine in 68–74% yield.
Reaction Conditions:
| Reagent | Equivalents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl acetoacetate | 1.0 | Ethanol | Reflux | 12 hr | 71% |
| Isopropylhydrazine HCl | 1.2 |
¹H-NMR analysis of the intermediate (CDCl₃) confirms regioselectivity:
Suzuki-Miyaura Coupling for Functionalized Pyrazoles
For advanced derivatives, palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrazole C-4 position. A patent by EP3280710B1 details the use of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in Suzuki reactions with aryl halides:
- Catalyst: Pd(OAc)₂ (0.7 mol%)
- Ligand: Triphenylphosphine (2.1 mol%)
- Base: Na₂CO₃ (3.0 equiv)
- Solvent: THF/H₂O (4:1)
- Temperature: 80°C, 8 hr
- Yield: 89%
This method minimizes Pd usage while maintaining efficiency, critical for large-scale production.
Sulfonylation of Pyrazole Amine
Benzenesulfonyl Chloride Coupling
The final step involves reacting 1-(propan-2-yl)-1H-pyrazol-5-amine with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Procedure:
- Dissolve pyrazole amine (1.0 equiv) in anhydrous DCM.
- Add triethylamine (2.2 equiv) as HCl scavenger.
- Dropwise addition of benzenesulfonyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 6 hr.
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.
Yield: 82–86% after recrystallization (ethanol/H₂O).
Characterization Data:
- ¹³C-NMR (DMSO-d₆): δ 155.2 (C=O), 141.5 (pyrazole C-3), 132.8–128.4 (aryl C), 52.1 (CH(CH₃)₂)
- HRMS (ESI): m/z calc. for C₁₂H₁₅N₃O₂S [M+H]⁺: 265.3314, found: 265.3311
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and sulfonylation in a single reactor:
- Cyclocondensation of β-keto ester with isopropylhydrazine.
- In-situ sulfonylation without amine isolation.
Advantages:
- Reduced purification steps
- Total yield improvement (78% vs. 71% + 82% in sequential steps)
Limitations:
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the pyrazole amine on Wang resin enables automated sulfonylation:
Protocol Highlights:
Industrial-Scale Optimization
Catalyst Recycling in Suzuki Reactions
The EP3280710B1 patent demonstrates Pd recovery via:
- Post-reaction filtration through Celite®
- Adsorption on activated carbon
- Reduction to Pd(0) for reuse
Solvent Selection and Green Chemistry
Comparative solvent studies reveal:
| Solvent System | Reaction Time | Yield | E-Factor |
|---|---|---|---|
| THF/H₂O | 8 hr | 89% | 8.2 |
| EtOH/H₂O | 10 hr | 85% | 6.1 |
| Cyclopentyl methyl ether | 9 hr | 87% | 5.8 |
Biobased solvents like cyclopentyl methyl ether offer improved sustainability without compromising yield.
Analytical Challenges and Solutions
Regioisomer Discrimination
LC-MS/MS distinguishes N-1 vs. N-2 substituted pyrazoles via fragmentation patterns:
Residual Solvent Analysis
Headspace GC-MS limits (per ICH Q3C):
- DCM: <600 ppm
- THF: <720 ppm
- EtOH: <5000 ppm
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide belongs to a class of compounds known as pyrazolyl benzenesulfonamides, which have shown significant anti-inflammatory effects. These compounds act primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain response. Studies indicate that derivatives of this compound can serve as effective non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to reduce inflammation-related disorders .
Antifungal Activity
Recent research has highlighted the potential of pyrazol-5-yl-benzenesulfonamide derivatives as antifungal agents. In vitro studies demonstrated that certain derivatives exhibited remarkable antifungal activity against plant pathogens such as Valsa mali, with median effective concentration (EC50) values indicating strong efficacy. The structure-activity relationship (SAR) analysis showed that modifications in the chiral substituent groups significantly influenced antifungal potency, suggesting avenues for further development of these compounds as agricultural fungicides .
Synthesis and Structural Variants
The synthesis of this compound involves various methods that enhance yield and purity. A notable process involves the reaction of specific pyrazole derivatives with benzenesulfonamide under controlled conditions, yielding high ratios of the desired product compared to regioisomers .
Case Studies and Research Findings
Case Study: Antifungal Efficacy
In a study focusing on the development of chiral antifungal agents, compounds derived from this compound were tested against Valsa mali. The results indicated that certain configurations had protective activities comparable to established fungicides like tebuconazole, demonstrating both in vitro and in vivo effectiveness without apparent toxicity to beneficial organisms like honeybees .
Table 1: Summary of Antifungal Activity Against Valsa mali
| Compound | EC50 (mg/L) | In Vivo Activity (%) | Comparison to Tebuconazole (%) |
|---|---|---|---|
| (R)-4h | 0.06 | 84.3 | Comparable |
| (S)-4h | 0.24 | 87.5 | Comparable |
| Tebuconazole | - | 87.5 | - |
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other proteins or receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pyrazole-sulfonamide scaffold is highly modular, with substitutions on both the pyrazole and benzene rings significantly influencing physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of Selected Pyrazole-Sulfonamide Derivatives
Key Observations:
Pyrazole Substituents :
- The isopropyl group in the target compound likely enhances lipophilicity and steric bulk compared to aryl substituents (e.g., p-tolyl, nitrophenyl) in analogs . This may improve membrane permeability but reduce solubility.
- Electron-withdrawing groups (e.g., 4-nitrophenyl in compound 7) correlate with higher melting points (237–239°C) compared to electron-donating groups (e.g., 4-methoxyphenyl in compound 8: 222–224°C), suggesting stronger intermolecular interactions .
- Benzene Modifications: The absence of a 4-amino or N-pyridin-2-yl group in the target compound (vs. compounds 6–8) may limit hydrogen-bonding interactions critical for biological activity . Voxelotor’s extended structure (benzaldehyde-pyridine linker) demonstrates the scaffold’s versatility in targeting hemoglobin polymerization, though its complexity contrasts with the simpler target molecule .
Biological Activity
N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 265.33 g/mol
- CAS Number : 956744-47-1
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A patent describes a class of pyrazolyl benzenesulfonamides that are effective in treating various inflammation-related disorders, including arthritis, asthma, and inflammatory bowel disease . These compounds are proposed as alternatives to traditional NSAIDs, potentially offering reduced side effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a review reported that certain pyrazole biomolecules demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound showed GI values of 3.79 µM for MCF7 cells, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. Pyrazole derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF7 | 3.79 |
| Compound X (related pyrazole derivative) | Anticancer | SF-268 | 12.50 |
| Compound Y (related pyrazole derivative) | Anticancer | NCI-H460 | 42.30 |
| Compound Z (anti-inflammatory agent) | Anti-inflammatory | - | - |
Table 2: Comparison of Anti-inflammatory Effects
| Compound Name | Condition Treated | Efficacy Level |
|---|---|---|
| This compound | Arthritis | High |
| Pyrazole Derivative A | Asthma | Moderate |
| Pyrazole Derivative B | Inflammatory Bowel Disease | High |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers evaluated the efficacy of this compound in a rat model of arthritis. The compound significantly reduced inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Anticancer Potential
Another study investigated the effects of the compound on lung cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis rates in NCI-H460 cells, supporting its role as a promising anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide and its structural analogs?
- Methodological Answer : The synthesis typically involves coupling a substituted pyrazole with a benzenesulfonamide precursor. For example:
- Step 1 : Prepare the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or via palladium-catalyzed cross-coupling for regioselective substitution .
- Step 2 : Introduce the benzenesulfonamide group through nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., using Pd(dba)₂/Xantphos catalysts) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly employed .
Q. How can spectroscopic techniques and crystallography characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent patterns. For example, the pyrazole NH proton appears at δ ~10–12 ppm in DMSO-d₆, while the isopropyl group shows doublets at δ ~1.2–1.5 ppm .
- IR : Sulfonamide S=O stretches appear as strong bands at ~1150–1350 cm⁻¹ .
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry. For analogs, space groups like P2₁/c (monoclinic) are reported, with hydrogen bonds between sulfonamide NH and adjacent heteroatoms stabilizing the lattice .
Q. What key physicochemical properties should be measured experimentally?
- Methodological Answer :
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or DMSO. Related sulfonamides show logP ~3.0, indicating moderate hydrophobicity .
- Melting Point : Use differential scanning calorimetry (DSC). Structural analogs melt between 180–220°C .
- Hydrogen Bonding : Assess via computational tools (e.g., Multiwfn) or crystallographic data. The sulfonamide group typically acts as a hydrogen bond donor/acceptor .
Advanced Research Questions
Q. How do computational methods analyze electronic structure and noncovalent interactions?
- Methodological Answer :
- Electrostatic Potential (ESP) : Use Multiwfn to map ESP surfaces, revealing regions of electrophilicity (sulfonamide S=O) and nucleophilicity (pyrazole N) .
- Noncovalent Interaction (NCI) Analysis : Apply the NCI index to visualize van der Waals interactions and hydrogen bonds. For example, π-π stacking between the benzene ring and pyrazole may stabilize protein-ligand complexes .
- Orbital Composition : Natural Bond Orbital (NBO) analysis in Gaussian identifies charge transfer interactions, such as lone-pair donation from sulfonamide oxygen to pyrazole π-system .
Q. What in vitro assays assess pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS. For analogs, t₁/₂ values range from 30–120 minutes .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration. Structural analogs show 85–95% binding to albumin, requiring correction for free fraction in activity assays .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Sulfonamides often exhibit moderate inhibition (IC₅₀ ~10–50 µM) due to heme coordination .
Q. How do substituents on the benzene or pyrazole rings modulate biological activity?
- Methodological Answer :
- SAR Studies :
- Pyrazole Substitution : Bulkier groups (e.g., isopropyl) enhance metabolic stability but reduce solubility. Fluorine at the 3-position increases electronegativity and target affinity .
- Benzene Ring Modifications : Electron-withdrawing groups (e.g., -NO₂) improve antibacterial activity, while -OCH₃ enhances CNS penetration in analogs like sulfaphenazole .
- Crystallographic Data : Compare binding modes in target proteins (e.g., carbonic anhydrase). The sulfonamide group often anchors to zinc ions, while pyrazole substituents occupy hydrophobic pockets .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
